3-Amino-4-[(2-hydroxyethyl)amino]phenol

Catalog No.
S817201
CAS No.
1373232-77-9
M.F
C8H12N2O2
M. Wt
168.196
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-[(2-hydroxyethyl)amino]phenol

CAS Number

1373232-77-9

Product Name

3-Amino-4-[(2-hydroxyethyl)amino]phenol

IUPAC Name

3-amino-4-(2-hydroxyethylamino)phenol

Molecular Formula

C8H12N2O2

Molecular Weight

168.196

InChI

InChI=1S/C8H12N2O2/c9-7-5-6(12)1-2-8(7)10-3-4-11/h1-2,5,10-12H,3-4,9H2

InChI Key

JJGINJFGPMLBOO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)N)NCCO

3-Amino-4-[(2-hydroxyethyl)amino]phenol is an organic compound characterized by its amino and hydroxyethyl functional groups attached to a phenolic structure. Its molecular formula is C₉H₁₃N₃O₂, and it has a molecular weight of approximately 181.21 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and dye chemistry, owing to its unique chemical properties.

There is no current research available on the specific mechanism of action of 3-Amino-4-[(2-hydroxyethyl)amino]phenol.

  • Mild to moderate skin and eye irritation [].
  • Respiratory irritation upon inhalation [].
  • Potential allergenicity [].
Due to the presence of its amino and hydroxyl groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The hydroxyl group can donate a proton, making the compound behave as a weak acid.
  • Oxidation-Reduction: The phenolic structure can undergo oxidation to form quinones or other derivatives under appropriate conditions.

These reactions are foundational for its utility in synthetic organic chemistry and materials science.

3-Amino-4-[(2-hydroxyethyl)amino]phenol exhibits biological activity that may include:

  • Antioxidant Properties: The phenolic structure can scavenge free radicals, contributing to its potential use in formulations aimed at reducing oxidative stress.
  • Potential Antimicrobial Activity: Some derivatives of similar compounds have shown antimicrobial properties; thus, this compound may exhibit similar effects.
  • Skin Sensitization: Studies suggest that compounds with similar structures can cause skin sensitization, indicating the need for caution in cosmetic applications .

The synthesis of 3-Amino-4-[(2-hydroxyethyl)amino]phenol can be achieved through several methods:

  • Reduction of Nitro Compounds: Starting from 4-nitrophenol, reduction using catalytic hydrogenation can yield the corresponding amino compound.
  • Amine Alkylation: Reaction of 4-amino-phenol with 2-chloroethanol can introduce the hydroxyethyl group.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving appropriate aldehydes or ketones with amines.

These methods highlight the versatility of synthetic pathways available for this compound.

3-Amino-4-[(2-hydroxyethyl)amino]phenol finds applications in various domains:

  • Dyes and Pigments: It can be used as an intermediate in the synthesis of dyes due to its chromophoric properties.
  • Pharmaceuticals: Its antioxidant properties make it a candidate for formulations aimed at skin health or anti-aging products.
  • Cosmetics: Given its potential skin benefits, it may be incorporated into cosmetic formulations.

Interaction studies have indicated that 3-Amino-4-[(2-hydroxyethyl)amino]phenol may interact with various biological molecules:

  • Protein Binding: Its amino group allows for interaction with proteins, which could influence its bioavailability and efficacy in therapeutic applications.
  • Cell Membrane Penetration: The hydrophilic nature of the hydroxyethyl group may enhance permeability through lipid membranes, affecting absorption and distribution within biological systems.

These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 3-Amino-4-[(2-hydroxyethyl)amino]phenol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Methyl-5-hydroxyethylaminophenolHydroxyl and amino groupsUsed in hair coloring products .
4-Amino-3-nitrophenolNitro group on phenolic ringExhibits different reactivity due to nitro group.
3-Nitro-p-hydroxyethylaminophenolNitro group and hydroxyethyl substituentNotable for low acute oral toxicity .

These comparisons highlight the unique combination of functional groups in 3-Amino-4-[(2-hydroxyethyl)amino]phenol, which may confer distinct chemical reactivity and biological activity compared to its analogs.

The IUPAC name for this compound is 3-amino-4-[(2-hydroxyethyl)amino]phenol, reflecting its substitution pattern on the phenolic ring. Its molecular formula is C₈H₁₂N₂O₂, with a molecular weight of 168.19 g/mol. The structure consists of a benzene ring with:

  • An amino group (-NH₂) at position 3.
  • A hydroxyethylamino group (-NH-CH₂-CH₂-OH) at position 4.

The SMILES notation OC1=CC=C(NCCO)C(N)=C1 accurately represents its connectivity.

Functional Groups and Reactivity

Key functional groups include:

  • Phenolic hydroxyl (-OH): Imparts acidity (pKa ~9–10) and participates in hydrogen bonding.
  • Primary amine (-NH₂): Engages in nucleophilic reactions and coordination chemistry.
  • Secondary amine (-NH-CH₂-CH₂-OH): Enhances solubility in polar solvents and stabilizes transition states in catalysis.

Chemical Classification and Nomenclature

Official Nomenclature

According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as 3-amino-4-[(2-hydroxyethyl)amino]phenol [9]. This systematic naming reflects the precise positioning of functional groups around the benzene ring core structure. The compound is assigned the molecular formula C₈H₁₂N₂O₂ with a molecular weight of 168.19 grams per mole [9] [10].

Structural Features and Functional Groups

Molecular Architecture

The molecular structure of 3-Amino-4-[(2-hydroxyethyl)amino]phenol is built upon a benzene ring foundation with three distinct substituents positioned at specific carbon atoms [9]. The phenolic hydroxyl group occupies the primary position (carbon-1), establishing the compound's classification as a phenol derivative [22]. The secondary amino group linking the hydroxyethyl chain is positioned at carbon-4, while the primary amino group is located at carbon-3 of the benzene ring [9].

The compound exhibits a planar aromatic ring system characteristic of benzene derivatives, with the substituent groups extending from this central framework [22]. The hydroxyethyl chain introduces an aliphatic component to the otherwise aromatic molecule, creating a hybrid structure that combines aromatic and aliphatic characteristics [9].

Functional Group Analysis

The compound contains multiple functional groups that contribute to its chemical reactivity and potential biological activity . The primary amino group (-NH₂) at the carbon-3 position provides nucleophilic character and the ability to participate in hydrogen bonding interactions [22]. This functional group exhibits basic properties and can undergo various chemical transformations including acylation, alkylation, and diazotization reactions [26].

The secondary amino group (-NH-) at carbon-4 serves as a linking unit connecting the benzene ring to the hydroxyethyl substituent . This functional group maintains nucleophilic properties while providing structural flexibility through its connection to the aliphatic chain [22]. The secondary amine can participate in hydrogen bonding both as a donor and acceptor, contributing to the compound's solubility characteristics .

Functional GroupPositionChemical FormulaProperties
Primary Amino GroupCarbon-3 of benzene ring-NH₂Nucleophilic, basic, hydrogen bonding
Secondary Amino GroupCarbon-4 of benzene ring-NH-Nucleophilic, linking unit, flexible
Phenolic Hydroxyl GroupCarbon-1 of benzene ringAr-OHAcidic, hydrogen bonding, polar
Primary Alcohol GroupTerminal carbon of ethyl chain-CH₂OHPolar, hydrogen bonding, hydrophilic
Aromatic RingCentral structureC₆H₄Planar, conjugated, stable
Aliphatic ChainHydroxyethyl substituent-CH₂CH₂OHFlexible, hydrophilic, polar

The phenolic hydroxyl group (-OH) attached directly to the benzene ring exhibits weakly acidic properties due to resonance stabilization of the phenoxide anion [21]. This functional group readily participates in hydrogen bonding and contributes significantly to the compound's solubility in polar solvents [14]. The phenolic hydroxyl can undergo various chemical reactions including esterification, etherification, and oxidation [21].

The primary alcohol group (-CH₂OH) at the terminal position of the hydroxyethyl chain provides additional hydrophilic character to the molecule . This functional group enhances water solubility and can participate in hydrogen bonding networks [22]. The primary alcohol is susceptible to oxidation reactions that can convert it to aldehyde or carboxylic acid derivatives [25].

Structural Relationships and Isomerism

The compound represents one possible isomer within the broader family of amino-hydroxyethylaminophenol compounds [11]. Positional isomers can be constructed by varying the positions of the amino groups and the hydroxyethylamino substituent around the benzene ring [3]. The specific arrangement in 3-Amino-4-[(2-hydroxyethyl)amino]phenol provides distinct chemical and physical properties compared to other possible isomeric forms [22].

3-Amino-4-[(2-hydroxyethyl)amino]phenol is an organic compound with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol [1] [2]. The compound is registered under CAS number 1373232-77-9 and has the IUPAC name 3-amino-4-(2-hydroxyethylamino)phenol [2]. The molecular structure features a phenol ring system with two amino substituents: a primary amino group at the 3-position and a secondary amino group bearing a 2-hydroxyethyl chain at the 4-position .

The canonical SMILES representation is C1=CC(=C(C=C1O)N)NCCO, and the InChI identifier is InChI=1S/C8H12N2O2/c9-7-5-6(12)1-2-8(7)10-3-4-11/h1-2,5,10-12H,3-4,9H2 [2]. This compound belongs to the class of substituted aminophenols, which are known for their diverse applications in chemical synthesis and biological systems .

Physical Properties

State and Appearance

3-Amino-4-[(2-hydroxyethyl)amino]phenol exists as a crystalline solid under standard conditions [1]. While specific color information for this exact compound was not found in the available literature, related aminophenol compounds typically appear as white to light gray or pinkish crystalline powders [4] [5].

Thermal Properties

Solubility Properties

Water Solubility

Chemical Properties

Acid-Base Properties

3-Amino-4-[(2-hydroxyethyl)amino]phenol contains multiple ionizable groups, including a phenolic hydroxyl group and amino groups, which would result in complex acid-base behavior. The compound would be expected to exhibit at least two distinct pKa values corresponding to the phenolic proton and the amino groups . For comparison, 3-aminophenol has pKa values of 4.37 (phenolic OH) and 9.82 (amino group) [4] [9].

Stability and Reactivity

Like other aminophenol compounds, 3-Amino-4-[(2-hydroxyethyl)amino]phenol would be expected to be sensitive to air and light, potentially undergoing oxidation reactions [7] [10]. The presence of multiple reactive sites (amino groups and phenolic hydroxyl) makes this compound susceptible to various chemical transformations, including oxidation, acetylation, and condensation reactions .

Chemical Reactivity

The compound's reactivity profile would be dominated by the nucleophilic character of the amino groups and the electron-donating effects of the substituents on the aromatic ring. The hydroxyethyl group provides additional reactivity through its terminal hydroxyl group, enabling further derivatization reactions .

Spectroscopic Properties

Infrared Spectroscopy

The infrared spectrum of 3-Amino-4-[(2-hydroxyethyl)amino]phenol would be characterized by several distinctive absorption bands. Based on similar aminophenol compounds, the following key absorptions would be expected [11] [12]:

  • O-H stretching vibrations: 3200-3600 cm⁻¹ (broad, from both phenolic and alcoholic OH groups)
  • N-H stretching vibrations: 3200-3500 cm⁻¹ (primary and secondary amino groups)
  • Aromatic C=C stretching: approximately 1600 cm⁻¹
  • N-H bending vibrations: 1550-1650 cm⁻¹
  • C-O stretching: 1000-1300 cm⁻¹

Nuclear Magnetic Resonance Spectroscopy

In ¹H NMR spectroscopy, 3-Amino-4-[(2-hydroxyethyl)amino]phenol would exhibit characteristic signals for the aromatic protons in the 6.5-7.5 ppm region, methylene protons from the hydroxyethyl chain in the 2.5-4.0 ppm range, and exchangeable protons (OH and NH) that may appear as broad signals depending on the solvent and conditions [11] [13].

The ¹³C NMR spectrum would show aromatic carbon signals in the 110-160 ppm region and aliphatic carbon signals from the hydroxyethyl group in the 40-70 ppm range [11] [13].

Mass Spectrometry

Mass spectrometric analysis would show a molecular ion peak at m/z 168, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include loss of the hydroxyethyl group and various aromatic fragmentation pathways characteristic of substituted phenols [14].

UV-Visible Spectroscopy

The UV-visible spectrum would be expected to show aromatic absorption bands, potentially with bathochromic shifts due to the electron-donating effects of the amino substituents. The extended conjugation system created by the amino groups would likely result in enhanced absorption compared to unsubstituted phenol.

Comparative Analysis

When compared to related aminophenol compounds, 3-Amino-4-[(2-hydroxyethyl)amino]phenol represents a more complex structure with enhanced functionality due to the additional hydroxyethyl substituent. This structural modification would be expected to:

  • Increase water solubility relative to simple aminophenols
  • Provide additional sites for hydrogen bonding
  • Enhance biological activity potential
  • Increase molecular flexibility due to the aliphatic chain
  • Modify the electronic properties of the aromatic system

XLogP3

0.2

Dates

Modify: 2023-08-15

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